

JTV-519: A Deep Dive into its Cardioprotective Mechanisms

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Compound of Interest

Compound Name: Jtv-519

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For Researchers, Scientists, and Drug Development Professionals

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant attention for its potential cardioprotective effects.^[1] Structurally similar to the calcium channel blocker diltiazem, **JTV-519** exhibits a multi-faceted mechanism of action primarily centered on the regulation of intracellular calcium dynamics, making it a promising therapeutic candidate for a range of cardiovascular diseases, including cardiac arrhythmias, heart failure, and ischemia-reperfusion injury.^[1] This technical guide provides an in-depth analysis of the core cardioprotective properties of **JTV-519**, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2 (RyR2)

The cornerstone of **JTV-519**'s cardioprotective effect lies in its ability to stabilize the ryanodine receptor 2 (RyR2), a critical calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.^[1] In pathological states such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias and impaired cardiac contractility.^{[1][2]}

JTV-519 directly binds to the RyR2, stabilizing it in its closed state and reducing the probability of spontaneous calcium release during diastole.^[1] This action effectively plugs the "leak" in the

SR, thereby preventing the detrimental downstream effects of elevated diastolic calcium.

The precise molecular mechanism of this stabilization is a subject of ongoing research. One prominent theory suggests that **JTV-519** enhances the binding of calstabin2 (also known as FKBP12.6) to the RyR2.^{[2][3]} Calstabin2 is a crucial stabilizing subunit of the RyR2 complex, and its dissociation is associated with increased channel open probability and calcium leak. By promoting the re-association of calstabin2, **JTV-519** restores the normal function of the RyR2 channel. However, some studies suggest that **JTV-519** can also exert its stabilizing effect on RyR2 independently of calstabin2.^[4]

Quantitative Effects of JTV-519 on Cardiac Function

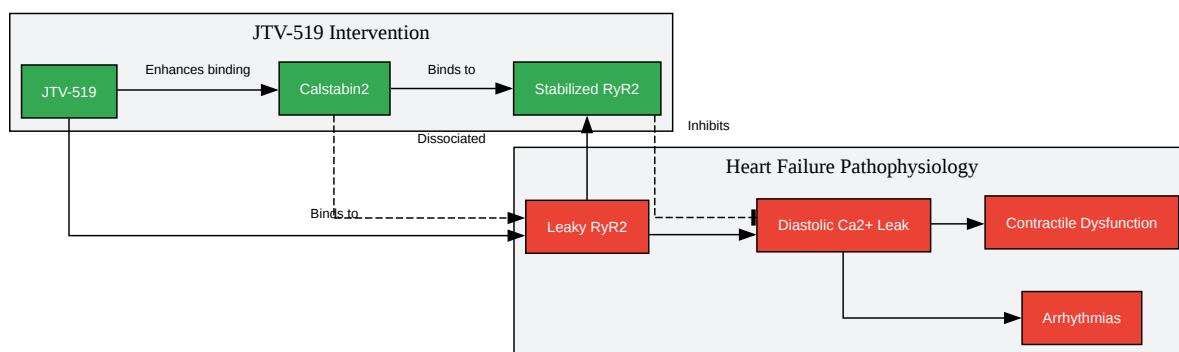
Numerous preclinical studies have demonstrated the beneficial effects of **JTV-519** on various parameters of cardiac function. The following tables summarize key quantitative data from these investigations.

Animal Model	Condition	JTV-519 Dose	Parameter	Control/Placebo	JTV-519 Treated	Reference
Mice (Wild-Type)	Myocardial Infarction	Not specified	Ejection Fraction	31.1 ± 3.1%	45.8 ± 5.1%	[2]
Mice (CLP-induced sepsis)	Sepsis	0.5mg/kg/h, i.v.	Ejection Fraction	Significantly lower	Significantly increased	[5]
Mice (CLP-induced sepsis)	Sepsis	0.5mg/kg/h, i.v.	Fractional Shortening	Significantly lower	Significantly increased	[5]
Guinea-pig ventricular muscles	Ischemia-Reperfusion	1.0 µM	Post-ischemic Contractile Recovery	34 ± 4% of baseline	63 ± 5% of baseline	[6]
Rat hearts	Ischemia-Reperfusion	0.3 µM	% change of R405/500 (intracellular Ca ²⁺)	42.7 ± 3.2%	18.4 ± 9.1%	[7]
Rat ventricular myocytes	-	1.0 µM	% inhibition of ICa peak current	-	22.0 ± 3.3%	[7]
Rat ventricular myocytes	-	3.0 µM	% inhibition of ICa peak current	-	59.6 ± 1.4%	[7]

Experimental Model	Condition	JTV-519 Concentration	Parameter	Control	JTV-519 Treated	Reference
RyR1 channels from WT mice with MI	-	Not specified	Open Probability (Po)	0.35 ± 0.05	0.008 ± 0.003	[2]
Murine cardiomyocytes	Ouabain-induced SR Ca ²⁺ leak	1 µmol·L ⁻¹	Cardiomyocytes with Ca ²⁺ waves	12/19 (67%)	6/33 (18%)	[8]

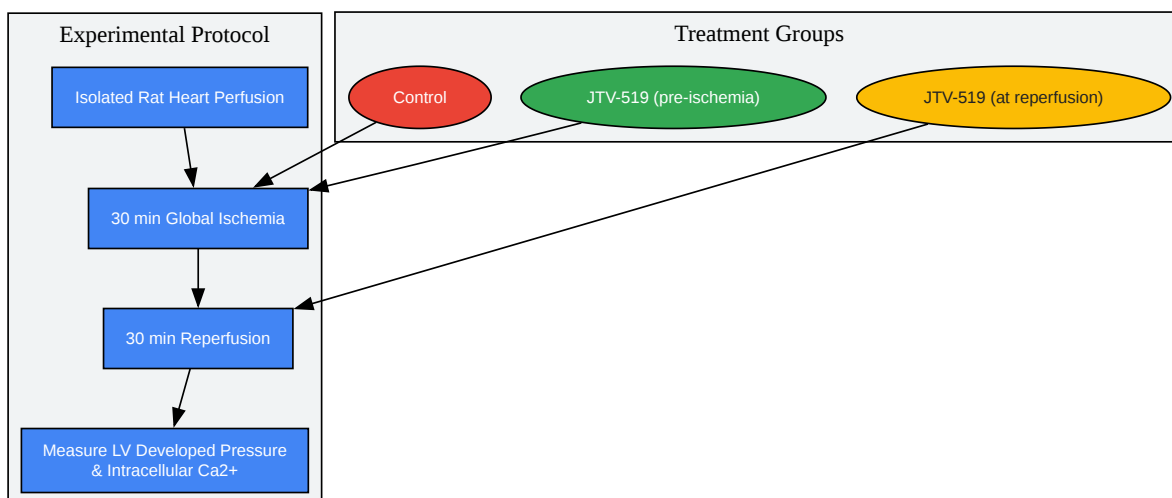
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.



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Caption: **JTV-519**'s primary mechanism of action in heart failure.



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Caption: Workflow for ischemia-reperfusion studies with **JTV-519**.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments cited in the literature.

Tachycardia-Induced Heart Failure Model in Dogs

- Objective: To induce heart failure in a large animal model to test the efficacy of **JTV-519**.
- Protocol:
 - Healthy adult mongrel dogs are used.
 - A pacemaker is implanted to induce rapid ventricular pacing.

- Pacing is maintained at a high rate (e.g., 240 beats/min) for approximately 4 weeks to induce heart failure.
- Cardiac function is assessed using echocardiography and hemodynamic measurements.
- Sarcoplasmic reticulum (SR) vesicles are isolated from the left ventricular muscles for in vitro analysis.
- The rate of Ca^{2+} release and $[^3\text{H}]$ ryanodine binding to the SR are measured to assess RyR2 function.[\[3\]](#)[\[9\]](#)

Single-Channel Recordings of Ryanodine Receptors

- Objective: To directly measure the open probability (P_o) of single RyR2 channels.
- Protocol:
 - SR microsomes are isolated from cardiac tissue.
 - The microsomes are fused with a planar lipid bilayer separating two chambers (cis and trans).
 - The cis chamber (representing the cytoplasm) contains a low concentration of Ca^{2+} (e.g., 150 nM) to mimic diastolic conditions.
 - The trans chamber (representing the SR lumen) contains a high concentration of Ca^{2+} .
 - A voltage is applied across the bilayer, and the current flowing through a single RyR2 channel is recorded using a patch-clamp amplifier.
 - The open probability (P_o) is calculated as the fraction of time the channel is in the open state.[\[2\]](#)

Ischemia-Reperfusion in Isolated Perfused Hearts

- Objective: To assess the effect of **JTV-519** on myocardial injury following a period of ischemia and reperfusion.

- Protocol:
 - Hearts are isolated from small animals (e.g., rats or guinea pigs) and mounted on a Langendorff apparatus for coronary perfusion.
 - The hearts are perfused with a Krebs-Henseleit buffer.
 - Baseline contractile function (e.g., left ventricular developed pressure) is recorded.
 - Global no-flow ischemia is induced for a defined period (e.g., 20-30 minutes).
 - Reperfusion is initiated, and the recovery of contractile function is monitored for a subsequent period (e.g., 60 minutes).
 - **JTV-519** can be administered either before ischemia or at the onset of reperfusion to evaluate its protective effects.[\[6\]](#)[\[7\]](#)
 - Intracellular calcium levels can be monitored using fluorescent indicators like indo-1.[\[7\]](#)

Broader Pharmacological Profile

While the stabilization of RyR2 is its primary cardioprotective mechanism, **JTV-519** also exhibits other pharmacological activities that may contribute to its overall effects. It has been shown to be a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which could prevent SR Ca²⁺ overload under pathological conditions.[\[5\]](#) Additionally, at higher concentrations, **JTV-519** can inhibit L-type Ca²⁺ channels, which may contribute to its anti-arrhythmic properties.[\[7\]](#)[\[10\]](#) It also has reported effects on Na⁺ and K⁺ channels.[\[10\]](#)

Conclusion

JTV-519 is a promising cardioprotective agent with a well-defined primary mechanism of action centered on the stabilization of the RyR2 channel. By reducing diastolic calcium leak from the sarcoplasmic reticulum, it addresses a fundamental driver of arrhythmias and contractile dysfunction in various cardiovascular diseases. The quantitative data from preclinical studies consistently demonstrate its efficacy in improving cardiac function and protecting against

ischemic injury. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of **JTV-519** in human cardiovascular medicine.

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